molecular formula C15H14FN3O2 B2415198 6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-34-0

6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2415198
CAS RN: 874594-34-0
M. Wt: 287.294
InChI Key: IKCOWBFDFXSRLC-UHFFFAOYSA-N
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Description

The compound “6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of pyrimido[4,5-d]pyrimidine, which is a class of bicyclic [6 + 6] systems . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Inhibitor of Human Neutrophil Elastase

Compounds similar to 6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been explored as inhibitors of human neutrophil elastase (HNE), which are relevant for treating diseases or conditions involving HNE activity. These compounds may have applications in topical pulmonary treatments via inhalation. The potency of such compounds was determined through fluorescent peptide substrate assays (Expert Opinion on Therapeutic Patents, 2009).

Synthesis of Heterocyclic Derivatives

This compound has been involved in the synthesis of various heterocyclic derivatives. For example, 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines and 4-alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidines have been synthesized using this compound and related compounds, showcasing its versatility in organic synthesis (Chemical & Pharmaceutical Bulletin, 1992).

X-ray Crystal Structure Determination

The compound has been used in studies involving X-ray crystal structure determination. Such studies have helped in understanding the molecular configurations and bonding characteristics of similar compounds, which is crucial in drug design and material science (Zeitschrift für Naturforschung B, 2000).

Luminescent Polymer Incorporation

Compounds structurally related to this compound have been used in the synthesis of highly luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibit strong fluorescence and have potential applications in materials science and optoelectronics (Macromolecules, 2008).

Anti-HIV-1 Activity

Derivatives of this compound have been evaluated for anti-HIV-1 activity. Certain modifications in the molecular structure have resulted in compounds showing promising antiviral potencies against HIV-1, indicating potential for development as clinical anti-HIV-1 agents (Molecules, 2016).

Synthesis of Novel Heterocyclic Systems

This compound has been utilized in the synthesis of new heterocyclic systems, such as pyrimido[5’,4’:3,4]pyrrolo[1,2-f]phenanthridine. This highlights its role in advancing the field of heterocyclic chemistry and contributing to the development of new molecules with potential pharmacological activities (Russian Chemical Bulletin, 2018).

Future Directions

Pyrimidines and their derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions involving the compound “6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione”.

properties

IUPAC Name

4-(4-fluorophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h2-6,13H,1,7-8H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOWBFDFXSRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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